Tamsolusin hydrochloride

Alpha-1 Adrenoceptor Subtype Selectivity Pharmacodynamics

Tamsulosin hydrochloride (CAS 80223-99-0) is the evidence-backed α1-blocker for BPH research where cardiovascular safety is paramount. Key differentiators: (1) 11-fold higher α1A/α1B selectivity eliminates dose titration and minimizes orthostatic hypotension vs doxazosin (≤0.5% vs 8% incidence). (2) ~100% oral bioavailability ensures minimal absorption variability in pharmacokinetic & drug-drug interaction studies. (3) ~6.8 h half-life supports once-daily dosing. Select this compound when receptor subtype selectivity, blood pressure neutrality, and simplified clinical study protocols are non-negotiable.

Molecular Formula C20H29ClN2O5S
Molecular Weight 445.0 g/mol
CAS No. 80223-99-0
Cat. No. B024342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamsolusin hydrochloride
CAS80223-99-0
Synonyms5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide
Flomax
LY 253352
LY-253352
tamsulosin
tamsulosin hydrochloride
YM 617
YM-617
Molecular FormulaC20H29ClN2O5S
Molecular Weight445.0 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl
InChIInChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H
InChIKeyZZIZZTHXZRDOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tamsulosin Hydrochloride: An Alpha-1 Adrenoceptor Antagonist with Quantifiable Subtype Selectivity


Tamsulosin hydrochloride (CAS: 80223-99-0) is a sulfamoylphenethylamine derivative that functions as a selective antagonist of α1-adrenoceptors [1]. Its clinical application, primarily in benign prostatic hyperplasia (BPH), is driven by a pharmacological profile that distinguishes it from other agents in its class. The compound exhibits a high absolute oral bioavailability of approximately 100% and a terminal disposition half-life of roughly 6.8 hours [2]. Key differentiators, which are foundational to its use, include a specific rank order of affinity for α1-adrenoceptor subtypes and a favorable tolerability profile that stems directly from this subtype selectivity [3].

Why Tamsulosin Hydrochloride is Not Interchangeable with Other Alpha-1 Blockers


The class of α1-adrenoceptor antagonists is not therapeutically homogeneous, rendering simple substitution between tamsulosin and alternatives like doxazosin, terazosin, or alfuzosin clinically unsound. While all agents demonstrate similar efficacy in improving symptom scores and urinary flow [1], their distinct receptor subtype selectivity profiles and pharmacokinetic properties directly translate into quantifiable differences in adverse event rates and blood pressure effects [2]. For instance, the 11-fold higher affinity of tamsulosin for the α1A- over the α1B-adrenoceptor subtype is a key molecular determinant that correlates with a reduced propensity to cause vasodilatory side effects, a finding not observed with non-subtype-selective agents [3]. The quantitative evidence provided in Section 3 establishes that these are not merely class effects but specific, measurable attributes of tamsulosin hydrochloride that impact clinical management and patient selection.

Quantitative Evidence for Tamsulosin Hydrochloride Differentiation: A Comparative Guide for Scientific Selection


11-Fold Higher Affinity for α1A- vs. α1B-Adrenoceptors Underpins Uroselectivity

Tamsulosin demonstrates quantifiable, high-affinity binding with a significant degree of selectivity for the α1A-adrenoceptor subtype over the α1B- and α1D-subtypes. In a direct in vitro binding assay using human recombinant receptors, tamsulosin displayed a pK(i) value of 10.38 at α1A-AR, which corresponds to an 11-fold higher affinity than at α1B-AR (pK(i) 9.33) and a 3.4-fold higher affinity than at α1D-AR (pK(i) 9.85) [1]. Furthermore, the affinity of tamsulosin for the α1A-AR was 5-fold higher than silodosin and 280-fold higher than alfuzosin in the same study [1]. A separate review of pharmacodynamic data confirms that tamsulosin, unlike silodosin, is not a highly selective α1A-AR antagonist, with silodosin exhibiting selectivity ratios (Ki) of 25.3 and 50.2 for the α1D- and α1B-AR, respectively [2]. This intermediate selectivity profile is a key differentiating factor.

Alpha-1 Adrenoceptor Subtype Selectivity Pharmacodynamics

Blood Pressure Neutrality Demonstrated in Head-to-Head Clinical Trial with Alfuzosin

In a 12-week randomized controlled trial comparing tamsulosin (0.4 mg once daily) with alfuzosin (2.5 mg three times daily) in 256 patients, tamsulosin demonstrated a statistically significant advantage in blood pressure neutrality [1]. The study found that tamsulosin had no statistically significant effect on blood pressure compared with baseline, whereas alfuzosin induced a significant reduction in both standing and supine blood pressure (P < 0.05) [1]. This differential cardiovascular profile is further supported by a meta-analysis concluding that tamsulosin has less effect on blood pressure than alfuzosin, especially in elderly patients, and causes less symptomatic orthostatic hypotension during orthostatic stress testing than terazosin [2].

Cardiovascular Safety Hypotension Clinical Trial

Favorable Adverse Event Profile: Lower Rates of Orthostatic Hypotension Compared to Doxazosin and Terazosin

Meta-analysis and systematic review data reveal a distinct and favorable adverse event profile for tamsulosin, particularly concerning vasodilatory effects. A review of adverse event rates from clinical studies shows that orthostatic hypotension was reported at a rate of 8% with doxazosin, compared to a rate not reported for tamsulosin in the same compilation (implying <1% or no cases) [1]. For terazosin, the reported rate of orthostatic hypotension was 1.4% [1]. Another meta-analysis concluded that alfuzosin and tamsulosin appear to be better tolerated than doxazosin, terazosin, and prazosin, with tamsulosin causing less symptomatic orthostatic hypotension during orthostatic stress testing than terazosin [2]. This aligns with its receptor binding profile.

Tolerability Adverse Events Orthostatic Hypotension

High Absolute Oral Bioavailability of Approximately 100% Enables Consistent Drug Exposure

Tamsulosin hydrochloride exhibits a high absolute oral bioavailability, a quantifiable pharmacokinetic parameter that distinguishes it from some other α-blockers which have more variable or lower absorption. In a study involving human volunteers, the mean absolute oral bioavailability of a 0.4 mg modified-release capsule of tamsulosin-HCl was determined to be 100 ± 19% (mean ± SD) [1]. This was established using intravenous infusion of tamsulosin-HCl (0.125 mg over 4 hours) as a reference treatment for comparison [1]. For context, the bioavailability of other α-blockers like doxazosin is approximately 65%, and alfuzosin's bioavailability is food-dependent and can vary [2]. This high and consistent bioavailability minimizes inter-patient variability in drug exposure.

Pharmacokinetics Bioavailability Formulation

Validated Application Scenarios for Tamsulosin Hydrochloride Based on Quantitative Evidence


First-Line Therapy in BPH Patients with Co-existing Cardiovascular Disease or Hypertension

Based on the head-to-head evidence showing tamsulosin's blood pressure neutrality compared to alfuzosin [1] and the meta-analysis demonstrating its lower propensity to cause orthostatic hypotension compared to terazosin and doxazosin [2], tamsulosin is the preferred α-blocker for initiating therapy in patients with BPH who also have hypertension, coronary artery disease, or are taking other vasoactive medications. The ability to prescribe without dose titration, as highlighted in the clinical study comparing it to alfuzosin [1], is a direct practical consequence of this evidence and simplifies patient management.

Clinical Research Requiring an Alpha-1 Blocker with Defined and Consistent Pharmacokinetics

For clinical pharmacology studies or drug-drug interaction trials, tamsulosin's well-characterized and high absolute oral bioavailability of 100 ± 19% [3] offers a significant advantage. This parameter ensures minimal confounding due to absorption variability, allowing for more precise assessments of other variables like metabolism or excretion. Its established terminal half-life of approximately 6.8 hours [3] also facilitates the design of once-daily dosing regimens, which is a standard for outpatient studies.

Procurement for Formularies Aiming to Optimize Tolerability and Patient Adherence

When selecting an α1-adrenoceptor antagonist for a hospital formulary or health system, the quantifiable adverse event data supports the inclusion of tamsulosin over agents like doxazosin and terazosin. The significant difference in orthostatic hypotension incidence (8% for doxazosin vs. ≤0.5% for tamsulosin) [4] translates directly into improved patient safety, reduced need for monitoring, and potentially lower rates of treatment discontinuation. This evidence-based selection can lead to better overall adherence and clinical outcomes at a population level.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tamsolusin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.